![molecular formula C9H14N4O2 B14791426 2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features an amino group, a methoxypyridazinyl moiety, and a propanamide backbone, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid and 6-methoxypyridazine.
Coupling Reaction: The amino group of (S)-2-aminopropanoic acid is protected using a suitable protecting group. The carboxylic acid group is then activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 6-methoxypyridazine to form an amide bond.
Deprotection: The protecting group is removed to yield the final product, (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反应分析
Types of Reactions
(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
科学研究应用
(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
作用机制
The mechanism of action of (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)propanamide: Similar structure with a chlorine substituent instead of a methoxy group.
(S)-2-Amino-N-((6-methylpyridazin-3-yl)methyl)propanamide: Similar structure with a methyl substituent instead of a methoxy group.
Uniqueness
(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N4O2/c1-6(10)9(14)11-5-7-3-4-8(15-2)13-12-7/h3-4,6H,5,10H2,1-2H3,(H,11,14) |
InChI 键 |
QCLNRIMBUTWEAL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC1=NN=C(C=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
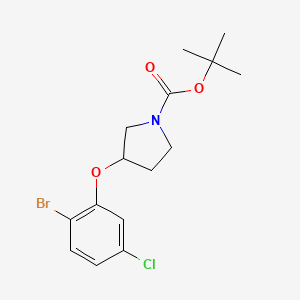
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
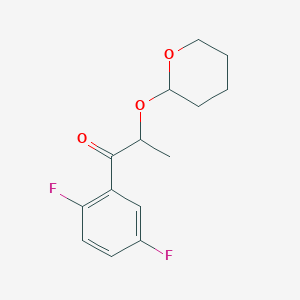

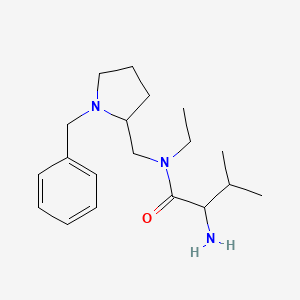
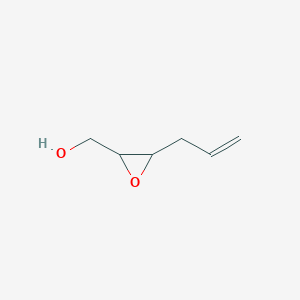
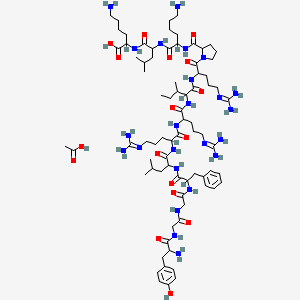
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)
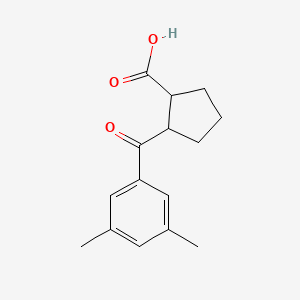
![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
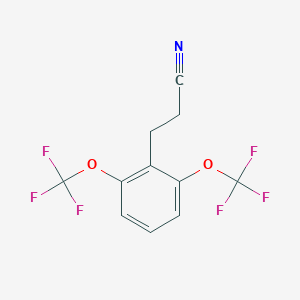
![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
